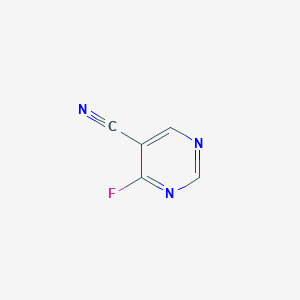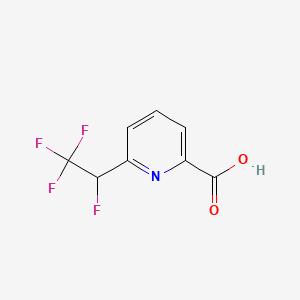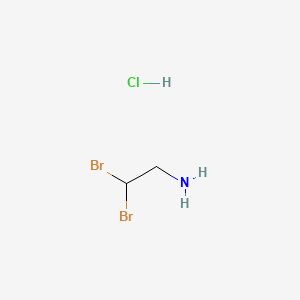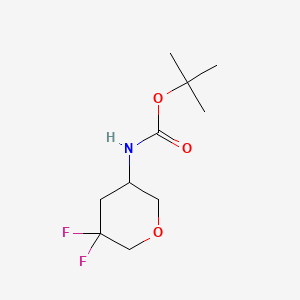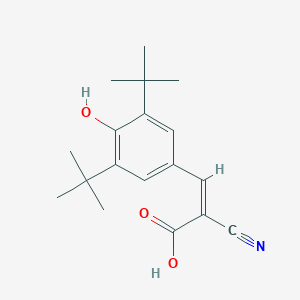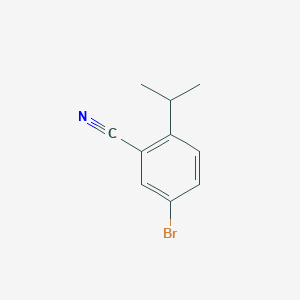
5-Bromo-2-(propan-2-yl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-(propan-2-yl)benzonitrile is an organic compound with the molecular formula C10H10BrN It is a derivative of benzonitrile, where a bromine atom is substituted at the 5th position and an isopropyl group is substituted at the 2nd position of the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 5-Bromo-2-(propan-2-yl)benzonitrile involves the bromination of 2-(propan-2-yl)benzonitrile. This can be achieved by reacting 2-(propan-2-yl)benzonitrile with a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is typically carried out in an inert solvent such as dichloromethane or chloroform at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as using ionic liquids as solvents and catalysts, can be employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(propan-2-yl)benzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The isopropyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: The nitrile group can be reduced to form primary amines using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Major Products
Substitution: Formation of substituted benzonitriles.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary amines.
Scientific Research Applications
5-Bromo-2-(propan-2-yl)benzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a building block for the development of new drugs and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 5-Bromo-2-(propan-2-yl)benzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it could inhibit bacterial growth by interfering with cell wall synthesis or protein function. In chemical reactions, its reactivity is influenced by the electron-withdrawing effect of the nitrile group and the electron-donating effect of the isopropyl group, which can stabilize or destabilize reaction intermediates .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-fluorobenzonitrile: Similar structure but with a fluorine atom instead of an isopropyl group.
5-Bromo-2-methoxybenzonitrile: Similar structure but with a methoxy group instead of an isopropyl group.
2-Bromo-5-chlorobenzonitrile: Similar structure but with a chlorine atom instead of an isopropyl group.
Uniqueness
5-Bromo-2-(propan-2-yl)benzonitrile is unique due to the presence of both a bromine atom and an isopropyl group on the benzene ring. This combination of substituents can influence its chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H10BrN |
|---|---|
Molecular Weight |
224.10 g/mol |
IUPAC Name |
5-bromo-2-propan-2-ylbenzonitrile |
InChI |
InChI=1S/C10H10BrN/c1-7(2)10-4-3-9(11)5-8(10)6-12/h3-5,7H,1-2H3 |
InChI Key |
NENIZXLKGOSYGW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C=C(C=C1)Br)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


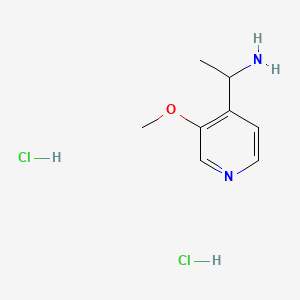
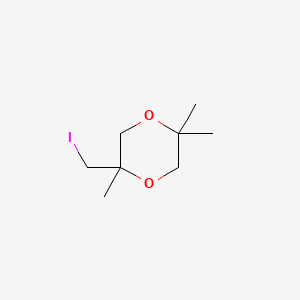
![Tricyclo[6.2.2.0,2,7]dodeca-2(7),3,5-trien-3-amine hydrochloride](/img/structure/B13464696.png)
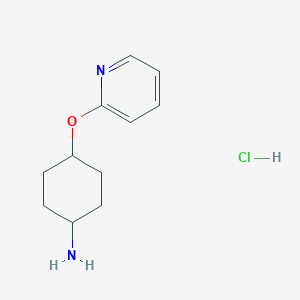

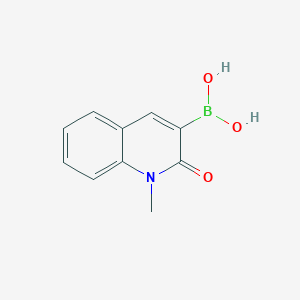

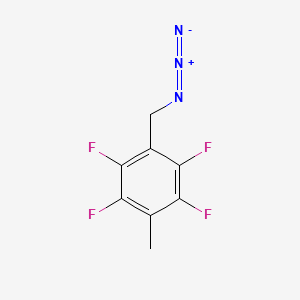
![9-Bromo-3-oxaspiro[5.5]undecane](/img/structure/B13464725.png)
